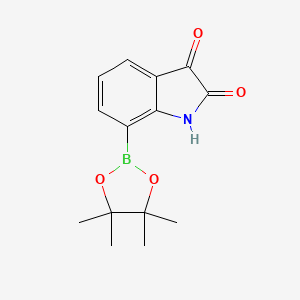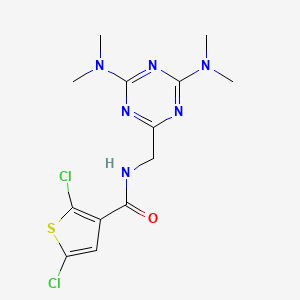
3-(2,4-Dimethylphenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,4-Dimethylphenoxy)propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . The molecular formula of this compound is C11H14O3 .
Molecular Structure Analysis
The molecular weight of “3-(2,4-Dimethylphenoxy)propanoic acid” is 194.23 . The InChI code for this compound is1S/C11H14O3/c1-8-4-3-5-10(9(8)2)14-7-6-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) . It has a molecular weight of 210.23 g/mol and a computed XLogP3 value of 1.8 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .
Scientific Research Applications
Applications in Polymer and Resin Synthesis
3-(2,4-Dimethylphenoxy)propanoic acid and its derivatives are explored for their potential in synthesizing polymers and resins. For instance, the synthesis and properties of water-soluble thermo-sensitive resins with tertiary amine oxide substituents in the side chain were investigated. These resins exhibited unique thermal behaviors and thermo-induced solubility changes, potentially useful in chemical-free thermal laser imaging applications (An et al., 2015).
Role in Chiral Separation and Enantioseparation
Compounds derived from 3-(2,4-Dimethylphenoxy)propanoic acid have been used as selectors for chiral stationary phases (CSPs). Mixed selector CSPs, composed of these compounds, showed enhanced enantioseparation ability, indicating the effectiveness of these compounds in chiral recognition and separation in various mobile phase conditions (Chen et al., 2011).
Antioxidant Properties
Research has been conducted to develop methods for synthesizing compounds related to 3-(2,4-Dimethylphenoxy)propanoic acid and studying their antioxidant properties. The synthesized compounds, after certain reactions, resulted in carboxylic acids whose antioxidant activities were evaluated, showing potential therapeutic applications (Dovbnya et al., 2022).
Functionalization and Organic Synthesis
Studies have investigated the functionalization of compounds similar to 3-(2,4-Dimethylphenoxy)propanoic acid. For instance, the ortho-functionalized N,N-dimethylbenzylamines, derived from these compounds, were transformed into their propanoic acid derivatives under mild conditions. This transformation is indicative of the compound's versatility in organic synthesis (Cai et al., 2007).
Mechanism of Action
Target of Action
It’s structurally similar to propanoic acid, which is known to have antimicrobial properties .
Mode of Action
Propanoic acid, a structurally similar compound, is known to act as an antimicrobial agent
Biochemical Pathways
Carboxylic acids like propanoic acid typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .
properties
IUPAC Name |
3-(2,4-dimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIVIMILEOKLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenoxy)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)
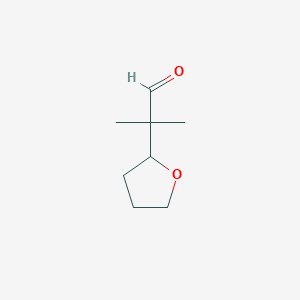
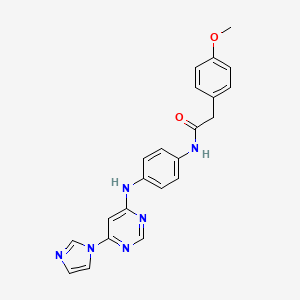

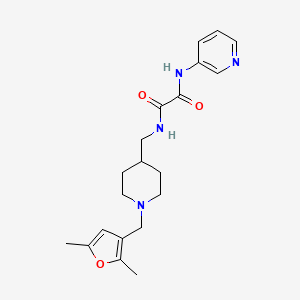
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)
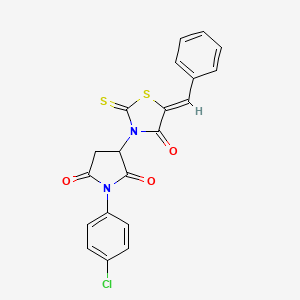
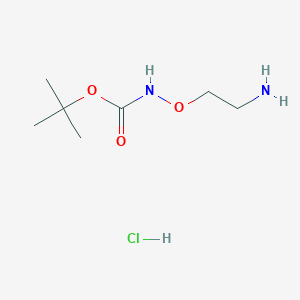
![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)
